

Raltegravir dose adjustment considerations for pediatric research subjects

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Raltegravir Dose Adjustment in Pediatric Research: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for **raltegravir** dose adjustments in pediatric research subjects. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the approved formulations of **raltegravir** for pediatric use?

Raltegravir is available in three formulations for pediatric patients: film-coated tablets, chewable tablets, and granules for oral suspension.[1][2] The choice of formulation is primarily dependent on the age and weight of the child, as well as their ability to swallow tablets.[1][3]

Q2: How are raltegravir doses determined for pediatric research subjects?

Dosing for pediatric subjects is primarily based on age and body weight.[1][4] The IMPAACT P1066 study was a key clinical trial that established the pharmacokinetic profile, safety, and efficacy of various **raltegravir** formulations in children and adolescents.[2] Dosing is aimed at achieving a target Area Under the Curve (AUC) and a trough concentration (C12) that have been shown to be effective in adults.[1][5]



Q3: Are there specific dosing tables available for different age and weight groups?

Yes, detailed weight-based dosing recommendations are available for each formulation.

Raltegravir Dosing for Pediatric Patients (≥ 4 weeks of

age)

Formulation	Age Group	Weight Group	Recommended Dose
Oral Suspension	≥ 4 weeks	3 to < 4 kg	25 mg twice daily
4 to < 6 kg	30 mg twice daily	_	
6 to < 8 kg	40 mg twice daily		
8 to < 10 kg	60 mg twice daily		
10 to < 14 kg	80 mg twice daily	_	
14 to < 20 kg	100 mg twice daily	_	
Chewable Tablets	≥ 2 years	11 to < 14 kg	75 mg twice daily
14 to < 20 kg	100 mg twice daily		
20 to < 28 kg	150 mg twice daily		
28 to < 40 kg	200 mg twice daily	_	
≥ 40 kg	300 mg twice daily	_	
Film-Coated Tablets	≥ 6 years	_ ≥ 25 kg	400 mg twice daily
Adolescents (12-18 years)	-	400 mg twice daily	

Note: This table summarizes general recommendations. Researchers should always refer to the specific study protocol for precise dosing information.[3][6][7]

Q4: What are the target pharmacokinetic (PK) parameters for raltegravir in pediatric studies?



The primary PK targets in pediatric trials are often based on established effective exposures in adults. For the IMPAACT P1066 study, the target minimum exposure was a geometric mean AUC0-12hr of >14 μ M*hr, with a concurrent goal for the geometric mean C12 to exceed the in vitro IC95 of 33 nM.[1]

Q5: Does raltegravir require dose adjustment for organ impairment in children?

- Renal Impairment: No dose adjustment is necessary for pediatric patients with any degree of renal impairment.[2][7]
- Hepatic Impairment: For mild-to-moderate hepatic impairment, no dose adjustment is required. The effect of severe hepatic impairment on raltegravir pharmacokinetics has not been studied in children.[2][3]

Q6: How should the dose be adjusted if a child is receiving concomitant medications?

Co-administration of **raltegravir** with strong inducers of uridine diphosphate glucuronosyltransferase (UGT) 1A1, the primary metabolizing enzyme for **raltegravir**, may decrease its plasma concentrations.[2] For instance, when co-administered with rifampin, a potent UGT1A1 inducer, a dose increase of **raltegravir** is recommended for adults, and similar considerations should be taken in pediatric patients, though specific pediatric dosing recommendations in this context are limited.[2][7]

Troubleshooting Guide

Problem: Suboptimal trough concentrations (C12) observed in a study participant.

- Verify Adherence: Ensure the participant is taking the medication as prescribed.
- Review Concomitant Medications: Check for the recent addition of any medications that could induce raltegravir metabolism (e.g., rifampin).[2]
- Assess for Malabsorption: In cases of persistent gastrointestinal issues, consider the possibility of drug malabsorption.
- Consider Therapeutic Drug Monitoring (TDM): If suboptimal levels persist, TDM can help guide dose adjustments.



Problem: Difficulty with medication administration (e.g., child refusing to swallow tablets).

- Switch Formulation: If a child is having trouble with film-coated tablets, consider switching to chewable tablets or the oral suspension, if appropriate for their age and weight.[1] The 100 mg chewable tablet can be split in half.[3]
- Administration with Food/Liquid: The oral suspension should be administered within 30 minutes of preparation.
 [3] Chewable tablets may be chewed or swallowed whole.

Experimental Protocols

IMPAACT P1066: A Phase I/II Open-Label Study of Raltegravir in HIV-Infected Youth

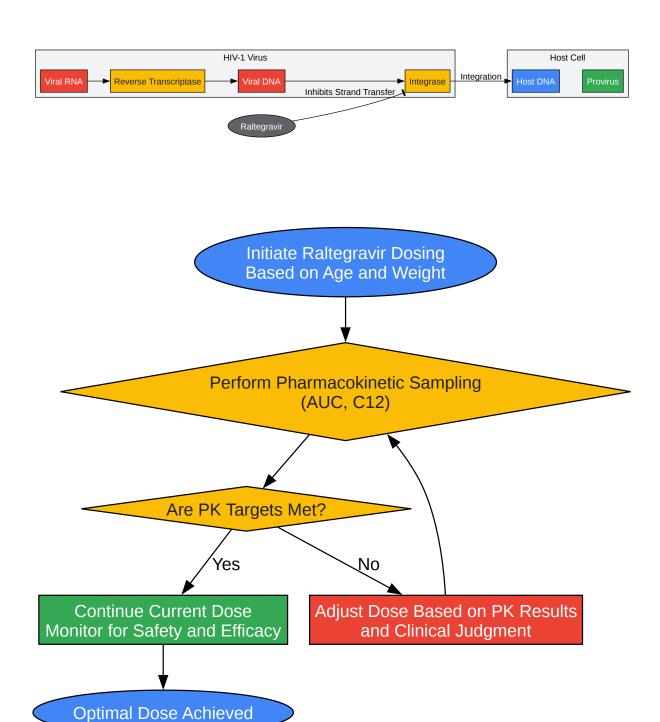
This study was crucial in establishing the pediatric dosing for **raltegravir**.

Methodology:

- Study Design: A multicenter, open-label, non-comparative pharmacokinetic study.[8]
- Population: HIV-1 infected, treatment-experienced children and adolescents aged 4 weeks to 18 years.[5]
- Dose Finding: The study was conducted in cohorts, starting with the oldest age group and proceeding to younger groups. Initial doses were selected based on adult data and allometric scaling.
- Pharmacokinetic Sampling: Intensive pharmacokinetic sampling was performed at steady state over a 12-hour dosing interval. Blood samples were collected at pre-dose, and at multiple time points post-dose to determine AUC0-12hr, Cmax, and C12.
- Dose Adjustment: Doses were adjusted based on the pharmacokinetic and safety data from initial "mini-cohorts" to achieve the target exposure range before enrolling a larger cohort at the selected dose.[1]
- Formulations Studied: Film-coated tablets, chewable tablets, and an oral suspension formulation were evaluated across different age and weight bands.[1]



Visualizations



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